N-[(Z)-morpholin-4-yl(4-nitrophenyl)methylidene]-4-nitroaniline
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Overview
Description
(MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE is a complex organic compound characterized by the presence of morpholine and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE typically involves the reaction of morpholine with 4-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s binding affinity to certain proteins or enzymes, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Other Nitroanilines: Compounds with similar nitro and aniline structures.
Uniqueness
(MORPHOLIN-4-YL-(4-NITRO-PHENYL)-METHYLENE)-(4-NITRO-PHENYL)-AMINE is unique due to the presence of both morpholine and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.
Properties
Molecular Formula |
C17H16N4O5 |
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Molecular Weight |
356.33 g/mol |
IUPAC Name |
1-morpholin-4-yl-N,1-bis(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H16N4O5/c22-20(23)15-5-1-13(2-6-15)17(19-9-11-26-12-10-19)18-14-3-7-16(8-4-14)21(24)25/h1-8H,9-12H2 |
InChI Key |
ISDCMUZTQUKRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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